molecular formula C19H21N3O B2551559 3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide CAS No. 1424582-99-9

3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide

Cat. No.: B2551559
CAS No.: 1424582-99-9
M. Wt: 307.397
InChI Key: FRJDWNXSLTYDPK-UHFFFAOYSA-N
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Description

3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a cyano group, an ethylphenyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing functional groups.

Scientific Research Applications

3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways The cyano group and the dimethylbenzamide moiety play crucial roles in its reactivity and interactions with other molecules

Properties

IUPAC Name

3-[(N-cyano-3-ethylanilino)methyl]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-4-15-7-6-10-18(12-15)22(14-20)13-16-8-5-9-17(11-16)19(23)21(2)3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJDWNXSLTYDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=CC(=CC=C2)C(=O)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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